molecular formula C17H20N4O4 B2540963 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034428-48-1

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2540963
CAS RN: 2034428-48-1
M. Wt: 344.371
InChI Key: CNIZQMWHQYIVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as OP-TFM, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. OP-TFM has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its anti-tumor effects by inhibiting the activity of a protein called CD73. CD73 is an enzyme that is overexpressed in many types of cancer and is involved in the production of adenosine, a molecule that promotes tumor growth and suppresses the immune system. By inhibiting CD73, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide reduces the production of adenosine, which in turn leads to increased immune cell activity and decreased tumor growth.
Biochemical and Physiological Effects:
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of adenosine, reduce tumor growth, and increase immune cell activity. N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is its potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide research. One area of focus is the development of more potent analogs of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide that have a longer half-life and increased anti-tumor activity. Another area of focus is the development of combination therapies that include N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide and other anti-cancer agents. Finally, there is a need for further preclinical studies to better understand the mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 6-oxypyridazin-1(6H)-one and 3-aminopropylamine. The reaction involves the formation of an amide bond between the two compounds, followed by the addition of tetrahydrofuran-3-ol to the resulting product. The final step involves the addition of nicotinoyl chloride to form N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the growth of cancer stem cells, which are believed to play a critical role in tumor initiation and progression.

properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-16-3-1-8-20-21(16)9-2-7-18-17(23)13-4-5-15(19-11-13)25-14-6-10-24-12-14/h1,3-5,8,11,14H,2,6-7,9-10,12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIZQMWHQYIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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